molecular formula C18H23N3OS B15398156 N-(2,3-dimethylcyclohexyl)-2-quinazolin-4-ylsulfanylacetamide CAS No. 1005052-66-3

N-(2,3-dimethylcyclohexyl)-2-quinazolin-4-ylsulfanylacetamide

Cat. No.: B15398156
CAS No.: 1005052-66-3
M. Wt: 329.5 g/mol
InChI Key: HQZJLACXBCOYLB-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylcyclohexyl)-2-quinazolin-4-ylsulfanylacetamide is a synthetic organic compound featuring a quinazoline core linked to a sulfanylacetamide moiety and a substituted cyclohexylamine group. The sulfanyl (S–) group at the 4-position of quinazoline introduces redox-active properties, while the acetamide bridge connects the heterocycle to a 2,3-dimethylcyclohexyl substituent. This cyclohexyl group, with two methyl groups at positions 2 and 3, likely enhances lipophilicity and steric bulk compared to simpler aliphatic or aromatic substituents.

Properties

CAS No.

1005052-66-3

Molecular Formula

C18H23N3OS

Molecular Weight

329.5 g/mol

IUPAC Name

N-(2,3-dimethylcyclohexyl)-2-quinazolin-4-ylsulfanylacetamide

InChI

InChI=1S/C18H23N3OS/c1-12-6-5-9-15(13(12)2)21-17(22)10-23-18-14-7-3-4-8-16(14)19-11-20-18/h3-4,7-8,11-13,15H,5-6,9-10H2,1-2H3,(H,21,22)

InChI Key

HQZJLACXBCOYLB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NC(=O)CSC2=NC=NC3=CC=CC=C32

solubility

24.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Differences

The target compound is compared to two key analogs from the provided evidence:

Property Target Compound Analog 1 () Analog 2 ()
Core Structure Quinazolin-4-ylsulfanylacetamide Quinazolin-2-ylsulfanyl-isoindole Phenoxyacetamide
Substituent 2,3-Dimethylcyclohexyl Phenylethyl and isoindole Cyclohexyl (unsubstituted) and 2,3-dichlorophenoxy
Key Functional Groups Sulfanyl (S–), acetamide, dimethylcyclohexyl Sulfanyl (S–), isoindole, phenylethyl Phenoxy (O–), acetamide, dichloro substituents
Molecular Weight ~390 g/mol (estimated) ~440 g/mol (estimated) 330.24 g/mol (reported)

Structural Implications :

  • Target vs. The latter’s cyclohexyl substituent may improve membrane permeability in biological systems .
  • Target vs. Analog 2: The dichlorophenoxy group in Analog 2 is highly electron-withdrawing, which could enhance stability but reduce metabolic resistance.

Conformational and Crystallographic Analysis

  • Cyclohexyl Conformation: Analog 2’s cyclohexyl ring adopts a chair conformation, stabilized by N–H···O hydrogen bonding between acetamide groups .
  • Hydrogen Bonding : Both Analog 2 and the target compound exhibit N–H···O interactions, but the dimethylcyclohexyl group in the latter may hinder intermolecular bonding due to steric effects, reducing crystallinity compared to Analog 2’s unsubstituted cyclohexyl .

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